

2-Allylaminopyridine molecular weight and formula

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Compound of Interest

Compound Name: 2-Allylaminopyridine

Cat. No.: B009497

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In-Depth Technical Guide to 2-Allylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Allylaminopyridine**. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its fundamental molecular characteristics. General methodologies for the synthesis of related compounds are presented to offer insights into potential synthetic routes.

Core Molecular Data

2-Allylaminopyridine, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its core molecular and physical data are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂	Inferred from Structure
Molecular Weight	134.18 g/mol	[1]
CAS Number	100377-15-9	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Allylaminopyridine** is not readily available in the reviewed literature, general methods for the synthesis of N-substituted 2-aminopyridines can be adapted. A common approach is the N-alkylation of 2-aminopyridine.

Illustrative Synthetic Approach: N-Alkylation of 2-Aminopyridine

This protocol is a generalized procedure and would require optimization for the specific synthesis of **2-Allylaminopyridine**.

Materials:

- 2-Aminopyridine
- Allyl bromide
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

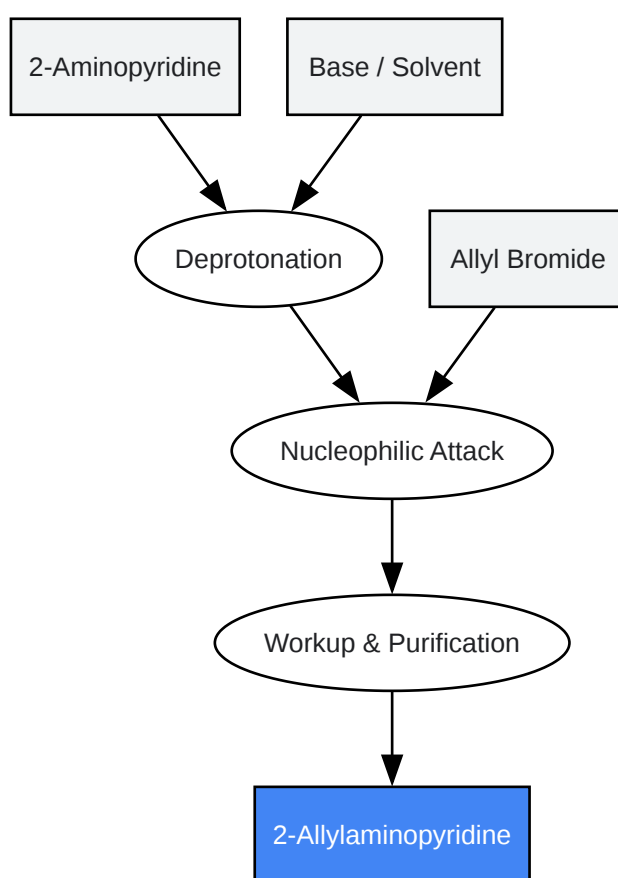
Procedure:

- To a solution of 2-aminopyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the amino group.
- Add allyl bromide dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired **2-allylaminopyridine**.

Logical Relationship of Synthesis

The synthesis of **2-Allylaminopyridine** via N-alkylation follows a clear logical progression from starting materials to the final product.



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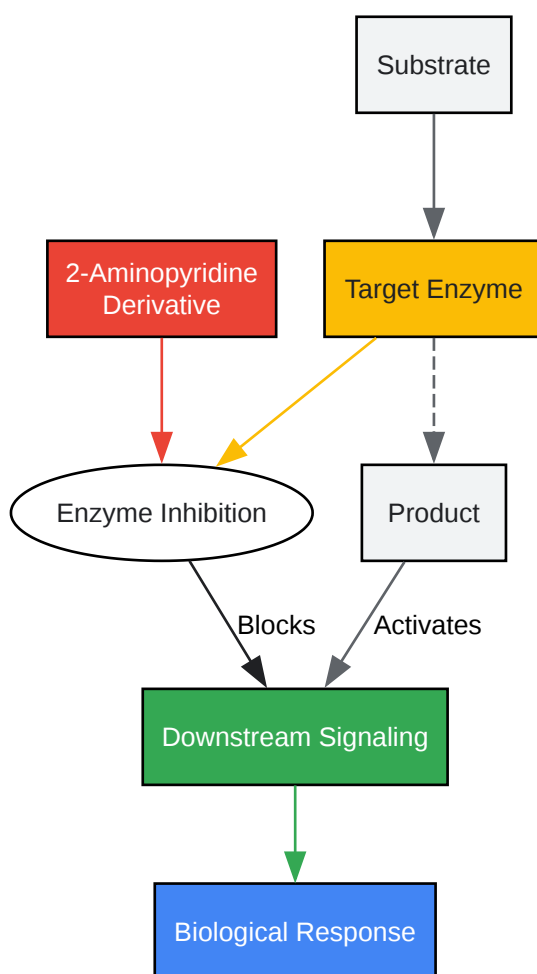
A logical workflow for the synthesis of **2-Allylaminopyridine**.

Signaling Pathways and Biological Activity

There is currently a lack of specific information in the public domain regarding the biological activity and signaling pathway involvement of **2-Allylaminopyridine**. However, the 2-

aminopyridine scaffold is a known pharmacophore present in various biologically active molecules.[2][3] Compounds containing this moiety have been investigated for a range of activities, including antibacterial and anti-inflammatory properties.[3][4] The biological effects of such compounds are often attributed to their ability to interact with various enzymes and receptors.[3]

Given the absence of specific data for **2-Allylaminopyridine**, a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a generic 2-aminopyridine derivative as an enzyme inhibitor is provided below for illustrative purposes.



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Hypothetical enzyme inhibition pathway for a 2-aminopyridine derivative.

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